2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-
Overview
Description
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- is a chemical compound that has been widely studied due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of important cellular components, such as DNA and RNA.
Biochemical And Physiological Effects
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One advantage of using 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- in lab experiments is that it exhibits potent antimicrobial and anticancer properties. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Future Directions
There are several future directions that could be pursued in the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the development of new cancer therapies based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments.
Synthesis Methods
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- can be achieved through a variety of methods. One common method involves the reaction of 4,4,6-trimethyl-2-(phenylthio)pyrimidine with sulfur in the presence of a catalyst. Another method involves the reaction of 4,4,6-trimethyl-2-(phenylthio)pyrimidine with hydrogen sulfide gas.
Scientific Research Applications
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
4,6,6-trimethyl-3-phenyl-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGXRIOJOSLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936805 | |
Record name | 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- | |
CAS RN |
16325-43-2 | |
Record name | 4,5,6-Trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16325-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF K-1796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | USAF K-1796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.